Phenamacril's Mechanism of Action on Fusarium Myosin I: An In-depth Technical Guide
Phenamacril's Mechanism of Action on Fusarium Myosin I: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Phenamacril is a novel, potent, and highly specific fungicide that targets the class I myosin motor protein in a subset of Fusarium species, which are devastating plant pathogens. This technical guide provides a comprehensive overview of the molecular mechanism by which Phenamacril inhibits Fusarium graminearum myosin I (FgMyoI), the structural basis for its species specificity, and the mechanisms of evolved resistance. Detailed experimental protocols for key assays and quantitative data on inhibitor potency are presented to facilitate further research and development in this area.
Introduction
Fusarium species pose a significant threat to global agriculture, causing diseases such as head blight in major crops like wheat and maize, leading to substantial yield losses and mycotoxin contamination of grains.[1] Phenamacril, a cyanoacrylate compound, has emerged as an environmentally benign fungicide due to its exceptional specificity for the sole class I myosin in certain Fusarium species, including the major pathogens F. graminearum, F. asiaticum, and F. fujikuroi.[1][2] This specificity provides a significant advantage over broad-spectrum fungicides. However, the emergence of resistance, driven by point mutations in the myosin motor domain, necessitates a thorough understanding of Phenamacril's mechanism of action to guide the development of next-generation fungicides.[1][2] This guide delves into the core of Phenamacril's inhibitory action on Fusarium myosin I.
The Molecular Mechanism of Action
Phenamacril functions as a reversible and non-competitive inhibitor of the ATPase activity of Fusarium class I myosin.[2][3][4] Its mechanism is not based on direct competition with ATP for the nucleotide-binding pocket but rather through allosteric inhibition.
Binding to a Novel Allosteric Pocket
Structural studies, including the crystal structure of Phenamacril bound to the FgMyoI motor domain, have been pivotal in elucidating its mechanism.[1] Phenamacril binds to a previously undescribed allosteric pocket located within the actin-binding cleft of the myosin motor domain.[1][2] This pocket is distinct from other known allosteric inhibitor binding sites on myosin.[1]
The binding of Phenamacril to this pocket has a profound impact on the conformational changes that are essential for the myosin motor function. Specifically, it blocks the closure of the actin-binding cleft.[1] This cleft closure is a critical step in the myosin ATPase cycle, which is coupled to the power stroke that generates force. By preventing this closure, Phenamacril effectively locks the myosin in a pre-power stroke state, thereby inhibiting its motor activity.[1]
Inhibition of ATPase Activity
The binding of Phenamacril directly inhibits the ATPase activity of FgMyoI.[3][4] This inhibition is potent, with reported IC50 values in the nanomolar to low micromolar range for susceptible species.[3][5][6] The inhibition affects both the basal and the actin-activated ATPase activities of the myosin.[5][7]
The interaction of Phenamacril with key amino acid residues within the binding pocket is crucial for its inhibitory effect. The structure reveals interactions with 18 amino acids lining this pocket.[1] Notably, the central residue of the regulatory Switch 2 loop, Y409, is a key component of this pocket, directly linking Phenamacril binding to the conformational state of this critical regulatory element.[1]
Quantitative Data on Phenamacril Inhibition
The potency of Phenamacril against FgMyoI and the impact of resistance mutations have been quantified through various biochemical assays.
Table 1: Inhibitory Concentration (IC50) of Phenamacril on Wild-Type and Mutant Fusarium Myosin I ATPase Activity
| Myosin Variant | IC50 (µM) | Fold Resistance (RF) | Reference |
| FgMyoI (Wild-Type) | 0.36 | 1 | [8] |
| FgMyoI (Wild-Type) | ~0.365 | 1 | [3][6] |
| FgMyoIIQ2 (Wild-Type) | 1.10 ± 0.06 | 1 | [5][7] |
| FgMyoIIQ2 S217A | ~4.4 | ~4 | [5] |
| FgMyoIIQ2 S217T | ~66 | ~60 | [5] |
| FgMyoIIQ2 S217L | ~66 | ~60 | [5] |
| FgMyoI M375K | High Resistance | >100 | [8] |
| FgMyoI Y409A | High Resistance | >100 | [8] |
| FgMyoI F419A | Moderate Resistance | 10-100 | [8] |
| FgMyoI C423D | Moderate Resistance | 10-100 | [8] |
| FgMyoI A577F | Low Resistance | <10 | [8] |
Table 2: Kinetic Parameters of F. graminearum Myosin I (FgMyo1) ATPase Activity in the Presence of Phenamacril
| Condition | kcat,actin (s-1) | Kapp,actin (µM) | Reference |
| Ethanol Control (0 µM Phenamacril) | 0.72 ± 0.04 | 4.80 ± 0.5 | [6] |
| 300 nM Phenamacril | 0.51 ± 0.03 | 11.7 ± 0.09 | [6] |
| 600 nM Phenamacril | 0.49 ± 0.05 | 24.9 ± 3.5 | [6] |
Structural Basis of Specificity and Resistance
Species Specificity
The high specificity of Phenamacril for certain Fusarium species is attributed to the specific amino acid composition of the binding pocket.[1] A key residue, M375, has been identified as a determinant of Phenamacril sensitivity. This residue is conserved in Phenamacril-sensitive Fusarium species.[1] Mutating this methionine to a lysine (M375K) in FgMyoI confers high resistance to Phenamacril.[8] Conversely, introducing a methionine at the equivalent position in a resistant myosin from Magnaporthe grisea renders it sensitive to the inhibitor.[1]
Resistance Mutations
The development of resistance to Phenamacril in the field and in laboratory settings is primarily due to point mutations in the myo5 gene, which encodes the class I myosin.[1][9] These mutations are concentrated in the Phenamacril binding pocket.[1] High and moderate resistance are often associated with mutations in six key pocket residues.[1] For example, mutations at positions K216, S217, and E420 are known to confer high levels of resistance.[9] These mutations likely reduce the binding affinity of Phenamacril to the myosin, thereby diminishing its inhibitory effect.[1]
Experimental Protocols
Heterologous Expression and Purification of Fusarium Myosin I in Sf9 Insect Cells
This protocol is adapted from methodologies used for expressing and purifying FgMyoI constructs.[8]
-
Construct Generation : The cDNA encoding the desired Fusarium myosin I fragment (e.g., motor domain and IQ motifs) is cloned into a baculovirus transfer vector (e.g., pFastBac).
-
Baculovirus Generation : The recombinant transfer vector is transformed into DH10Bac E. coli to generate a recombinant bacmid. The bacmid DNA is then transfected into Sf9 insect cells to produce recombinant baculovirus.
-
Protein Expression : Sf9 cells are infected with the high-titer recombinant baculovirus and cultured for 48-72 hours to allow for protein expression.
-
Cell Lysis : Cells are harvested by centrifugation and lysed in a suitable lysis buffer containing protease inhibitors.
-
Affinity Chromatography : The myosin protein, often engineered with an affinity tag (e.g., His-tag, FLAG-tag), is purified from the cell lysate using the corresponding affinity resin.
-
Size-Exclusion Chromatography : Further purification is achieved by size-exclusion chromatography to separate the myosin from any remaining contaminants and aggregates.
-
Protein Characterization : The purity and concentration of the protein are determined by SDS-PAGE and a protein concentration assay (e.g., Bradford or BCA).
NADH-Coupled ATPase Assay
This assay continuously measures ATP hydrolysis by coupling the production of ADP to the oxidation of NADH.[10][11]
-
Reagent Preparation :
-
Assay Buffer: Typically contains HEPES or MOPS buffer, MgCl2, and KCl at a physiological pH.
-
Enzyme Mix: A mixture of pyruvate kinase (PK) and lactate dehydrogenase (LDH).
-
Substrate Mix: Contains phosphoenolpyruvate (PEP), ATP, and NADH.
-
-
Assay Procedure :
-
In a microplate well or cuvette, combine the assay buffer, enzyme mix, substrate mix, and the purified myosin I protein.
-
To measure actin-activated ATPase activity, include varying concentrations of F-actin.
-
To determine the IC50 of Phenamacril, add a range of inhibitor concentrations.
-
Initiate the reaction by adding ATP.
-
-
Data Acquisition :
-
Monitor the decrease in NADH absorbance at 340 nm over time using a spectrophotometer or plate reader.
-
The rate of ATP hydrolysis is proportional to the rate of NADH oxidation.
-
-
Data Analysis :
-
Calculate the ATPase rate from the slope of the absorbance versus time plot.
-
For IC50 determination, plot the ATPase activity as a function of the logarithm of the inhibitor concentration and fit the data to a dose-response curve.
-
In Vitro Motility Assay
This assay directly visualizes the motor activity of myosin.[2][12]
-
Flow Cell Preparation : Construct a flow cell using a microscope slide and a coverslip. Coat the inner surface of the coverslip with nitrocellulose.
-
Myosin Adsorption : Introduce the purified myosin I solution into the flow cell and allow it to adsorb to the nitrocellulose-coated surface.
-
Blocking : Block the remaining non-specific binding sites on the surface with a protein like bovine serum albumin (BSA).
-
Actin Visualization : Introduce fluorescently labeled F-actin filaments into the flow cell.
-
Motility Initiation : Initiate actin filament gliding by adding an ATP-containing motility buffer.
-
Imaging : Observe and record the movement of the fluorescent actin filaments using a fluorescence microscope equipped with a sensitive camera.
-
Data Analysis : Analyze the recorded videos to determine the velocity of actin filament gliding. The effect of Phenamacril can be assessed by including it in the motility buffer.
Site-Directed Mutagenesis of Myosin I
This technique is used to introduce specific point mutations into the myosin I gene to study the effects of amino acid substitutions on Phenamacril sensitivity.[1]
-
Primer Design : Design primers containing the desired mutation.
-
PCR Amplification : Use the mutagenic primers to amplify the entire plasmid containing the wild-type myosin I gene using a high-fidelity DNA polymerase.
-
Template Digestion : Digest the parental, non-mutated DNA template with the DpnI restriction enzyme, which specifically cleaves methylated DNA.
-
Transformation : Transform the mutated plasmid into competent E. coli cells.
-
Screening and Sequencing : Select transformed colonies and isolate the plasmid DNA. Confirm the presence of the desired mutation by DNA sequencing.
-
Protein Expression and Characterization : Express and purify the mutant myosin I protein and characterize its properties as described above.
Visualizations
Signaling Pathway and Inhibition Mechanism
References
- 1. Structural basis of Fusarium myosin I inhibition by phenamacril - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Use of Fluorescent Techniques to Study the In Vitro Movement of Myosins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenamacril is a reversible and noncompetitive inhibitor of Fusarium class I myosin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of Mutations in the Phenamacril-Binding Site of Fusarium Myosin-1 on Its Motor Function and Phenamacril Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Structural basis of Fusarium myosin I inhibition by phenamacril | PLOS Pathogens [journals.plos.org]
- 9. Comprehensive analysis of the mechanisms conferring resistance to phenamacril in the Fusarium species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A semi high-throughput adaptation of the NADH-coupled ATPase assay for screening of small molecule ATPase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Semi-High-Throughput Adaptation of the NADH-Coupled ATPase Assay for Screening Small Molecule Inhibitors [jove.com]
- 12. In Vitro Motility Assay | Warshaw Laboratory – University of Vermont [physioweb.uvm.edu]
